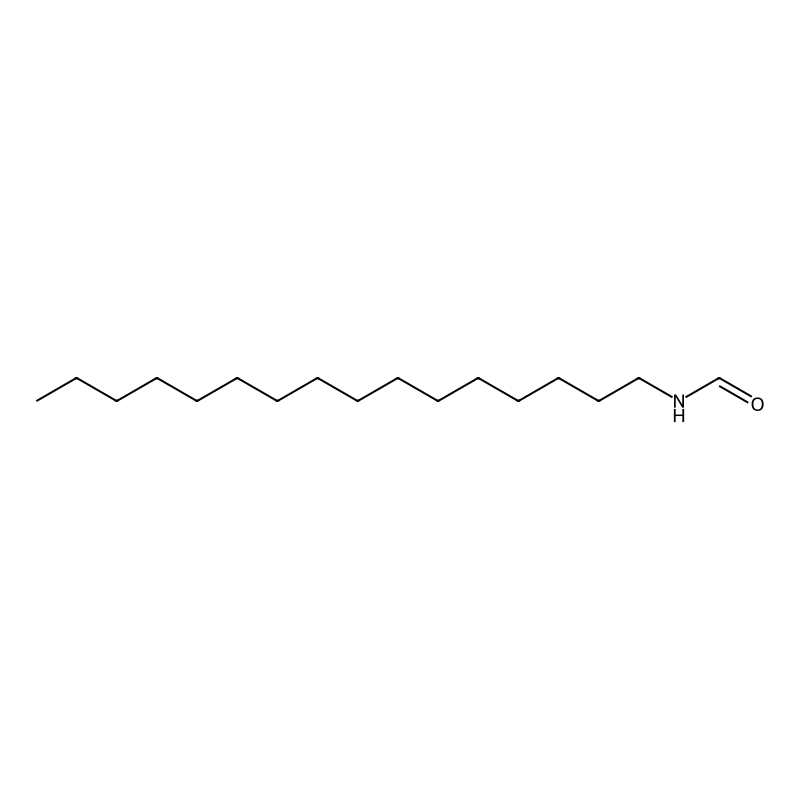

N-hexadecylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-hexadecylformamide is a long-chain fatty amide characterized by its hexadecyl (C16) alkyl group attached to a formamide functional group. This compound has the molecular formula C17H35NO and a molar mass of approximately 271.48 g/mol. It appears as a colorless to pale yellow liquid with a relatively high boiling point, indicative of its long hydrocarbon chain, which contributes to its hydrophobic properties. N-hexadecylformamide is often utilized in various applications due to its surfactant properties and ability to form micelles in solution.

- Hydrolysis: Under acidic or basic conditions, N-hexadecylformamide can hydrolyze to yield hexadecanoic acid (palmitic acid) and ammonia. The reaction can be represented as:

- Nucleophilic Substitution: The carbonyl carbon of the amide group can undergo nucleophilic attack, leading to the formation of various derivatives, such as esters or other amides, depending on the nucleophile involved.

- Dehydration Reactions: N-hexadecylformamide can also undergo dehydration reactions under specific conditions, potentially leading to the formation of imines or other nitrogen-containing compounds.

N-hexadecylformamide can be synthesized through several methods:

- Direct Amidation: The most common method involves the reaction of hexadecanoyl chloride with ammonia or an amine under controlled conditions:

- Reduction of Hexadecanoic Acid: Hexadecanoic acid can be converted to N-hexadecylformamide via a two-step process involving the formation of hexadecanoyl chloride followed by amidation.

- Using Fatty Acid Methyl Esters: Another method includes the transamidation of fatty acid methyl esters with ammonia or primary amines.

N-hexadecylformamide finds applications in various fields:

- Surfactants: Due to its amphiphilic nature, it is used in formulations requiring surface-active agents.

- Emulsifiers: It serves as an emulsifying agent in cosmetic and pharmaceutical products.

- Lubricants: Its lubricating properties make it suitable for use in industrial applications.

- Biological Research: Potential applications in drug delivery systems due to its ability to form micelles.

Studies on the interactions of N-hexadecylformamide with biological membranes suggest that it may alter membrane fluidity and permeability, which could affect cellular processes. Its interactions with proteins and nucleic acids are areas ripe for exploration, particularly concerning its potential as a drug delivery vehicle or an antimicrobial agent.

Similar compounds to N-hexadecylformamide include:

- N-octadecylformamide: This compound has an additional carbon in its alkyl chain (C18), which may enhance its hydrophobic properties compared to N-hexadecylformamide.

- N-tetradecylformamide: With a shorter alkyl chain (C14), this compound may exhibit different solubility and biological activity profiles.

- N-dodecylformamide: This compound features a C12 alkyl chain and is often used in similar applications but may have reduced efficacy due to shorter hydrophobic interactions.

Comparison TableCompound Alkyl Chain Length Unique Properties N-hexadecylformamide 16 Balanced hydrophobicity and biological activity N-octadecylformamide 18 Greater hydrophobicity; potential for stronger membrane interactions N-tetradecylformamide 14 Reduced hydrophobicity; may have different solubility characteristics N-dodecylformamide 12 Shorter chain; likely less effective as surfactant

| Compound | Alkyl Chain Length | Unique Properties |

|---|---|---|

| N-hexadecylformamide | 16 | Balanced hydrophobicity and biological activity |

| N-octadecylformamide | 18 | Greater hydrophobicity; potential for stronger membrane interactions |

| N-tetradecylformamide | 14 | Reduced hydrophobicity; may have different solubility characteristics |

| N-dodecylformamide | 12 | Shorter chain; likely less effective as surfactant |

N-hexadecylformamide's unique balance between hydrophobicity and potential biological activity distinguishes it from these similar compounds, making it a subject of interest for further research and application development.